molecular formula C17H21BrClN5OSi B13719941 (5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine

(5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine

Cat. No.: B13719941
M. Wt: 454.8 g/mol
InChI Key: MXQDTVRJLPPUGA-UHFFFAOYSA-N
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Description

(5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including bromine, chlorine, pyrimidine, trimethylsilyl, and indazole, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and indazole intermediates, followed by their coupling and subsequent functionalization. Key steps may include:

    Halogenation: Introduction of bromine and chlorine atoms into the pyrimidine ring.

    Indazole Formation: Construction of the indazole ring through cyclization reactions.

    Silylation: Addition of the trimethylsilyl group to enhance stability and solubility.

    Coupling Reaction: Combining the pyrimidine and indazole intermediates under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed to yield the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.

Scientific Research Applications

(5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-chloro-4-pyrimidinyl)-1H-indazole: Lacks the trimethylsilyl and ethoxy groups, resulting in different reactivity and applications.

    (5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of indazole, leading to distinct chemical properties.

Uniqueness

(5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine stands out due to its combination of functional groups, which confer unique reactivity and versatility

Properties

Molecular Formula

C17H21BrClN5OSi

Molecular Weight

454.8 g/mol

IUPAC Name

3-(5-bromo-2-chloropyrimidin-4-yl)-1-(2-trimethylsilylethoxymethyl)indazol-4-amine

InChI

InChI=1S/C17H21BrClN5OSi/c1-26(2,3)8-7-25-10-24-13-6-4-5-12(20)14(13)16(23-24)15-11(18)9-21-17(19)22-15/h4-6,9H,7-8,10,20H2,1-3H3

InChI Key

MXQDTVRJLPPUGA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=CC=CC(=C2C(=N1)C3=NC(=NC=C3Br)Cl)N

Origin of Product

United States

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